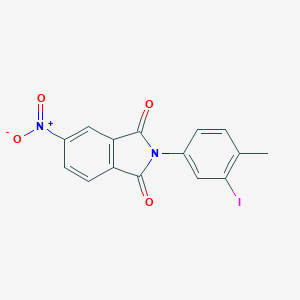
2-(3-Iodo-4-methylphenyl)-5-nitroisoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Iodo-4-methylphenyl)-5-nitroisoindole-1,3-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoindole core substituted with iodo, methyl, and nitro groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodo-4-methylphenyl)-5-nitroisoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Iodination: The iodination of the aromatic ring is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Cyclization: The formation of the isoindole core is achieved through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Iodo-4-methylphenyl)-5-nitroisoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The iodo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas are frequently used.
Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted isoindole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(3-Iodo-4-methylphenyl)-5-nitroisoindole-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Iodo-4-methylphenyl)-5-nitroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodo group can facilitate the compound’s binding to specific enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-iodo-4-methylaniline: A precursor in the synthesis of 2-(3-Iodo-4-methylphenyl)-5-nitroisoindole-1,3-dione.
5-nitro-2-thiophene-carboxaldehyde: Another compound with a nitro group and aromatic ring, used in similar synthetic applications.
1-(3-iodo-4-methylphenyl)-3-tert-butyl-2H-aminopyrazole: A compound with similar functional groups and potential biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups and the isoindole core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H9IN2O4 |
|---|---|
Peso molecular |
408.15g/mol |
Nombre IUPAC |
2-(3-iodo-4-methylphenyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H9IN2O4/c1-8-2-3-9(7-13(8)16)17-14(19)11-5-4-10(18(21)22)6-12(11)15(17)20/h2-7H,1H3 |
Clave InChI |
SNKJCNKBPHEDQW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])I |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















